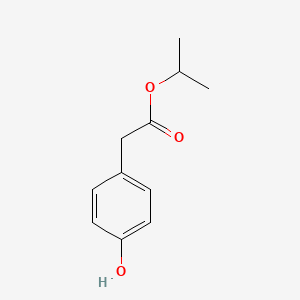

Iso-propyl 4-hydroxyphenylacetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

propan-2-yl 2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-11(13)7-9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

JKBWCOBNULKQJY-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CC1=CC=C(C=C1)O |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Iso-propyl 4-hydroxyphenylacetate chemical properties

Disclaimer: Extensive literature searches did not yield specific experimental data for iso-propyl 4-hydroxyphenylacetate. This document provides a technical overview based on the chemical properties of its constituent precursor, 4-hydroxyphenylacetic acid, and a closely related, often conflated compound, isopropyl 4-hydroxybenzoate. The experimental protocols and potential biological activities described herein are theoretical and extrapolated from established chemical principles and data on related compounds.

Introduction

This compound is an ester formed from 4-hydroxyphenylacetic acid and isopropanol. Due to the scarcity of direct research on this specific ester, this guide will focus on the properties of its parent acid and the analogous isopropyl 4-hydroxybenzoate to provide a foundational understanding for researchers, scientists, and drug development professionals. 4-Hydroxyphenylacetic acid is a phenolic acid found in various natural sources, including olive oil and beer, and is a metabolite of tyrosine in humans.[1][2] Its derivatives are of interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[3][4]

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-Hydroxyphenylacetic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [5] |

| Melting Point | 148-151 °C | [6] |

| Boiling Point | Decomposes | |

| Appearance | White to cream or light tan crystalline powder | [6] |

| Solubility | Soluble in hot water, ether, ethanol, and ethyl acetate. Slightly soluble in cold water. Soluble in dimethyl sulfoxide and methanol. | [6] |

| pKa | 4.49 | [7] |

Table 2: Physicochemical Properties of Isopropyl 4-hydroxybenzoate

| Property | Value | Source |

| CAS Number | 4191-73-5 | [8] |

| Molecular Formula | C₁₀H₁₂O₃ | [8] |

| Molecular Weight | 180.20 g/mol | [9] |

| Melting Point | 81.5-87.5 °C | |

| Boiling Point | 611.35 K (calculated) | [10] |

| Appearance | White powder to lump | [11] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | |

| LogP | 1.957 (calculated) | [10] |

Experimental Protocols

Proposed Synthesis of this compound via Fischer Esterification

This protocol describes a theoretical method for the synthesis of this compound based on the well-established Fischer esterification reaction.[12][13]

Materials:

-

4-Hydroxyphenylacetic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol (e.g., 10-20 equivalents). Isopropanol serves as both a reactant and the solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of isopropanol (82.6 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the biological activities of its parent compound, 4-hydroxyphenylacetic acid, and its derivatives have been studied. These compounds exhibit antioxidant, antibacterial, and anti-inflammatory properties.[4]

4-Hydroxyphenylacetic acid is a microbial metabolite that has been shown to be involved in antioxidative actions by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2).[14] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Biosynthesis of 4-Hydroxyphenylacetic Acid

The biosynthesis of 4-hydroxyphenylacetic acid in microorganisms typically starts from the amino acid tyrosine.[15]

Conclusion

This compound remains a compound with uncharacterized chemical and biological properties. This technical guide provides a starting point for researchers by summarizing the known properties of the closely related compounds, 4-hydroxyphenylacetic acid and isopropyl 4-hydroxybenzoate. The proposed synthesis protocol offers a viable route for obtaining this compound for future studies. Further research is warranted to determine the specific physicochemical properties and biological activities of this compound, which may hold potential for applications in drug development and other scientific fields, given the known bioactivities of related phenolic compounds.

References

- 1. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 7. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 8. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]

- 9. Isopropyl 4-hydroxybenzoate analytical standard 4191-73-5 [sigmaaldrich.com]

- 10. isopropyl 4-hydroxybenzoate (CAS 4191-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Synthesis of Iso-propyl 4-hydroxyphenylacetate from p-hydroxybenzoic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing iso-propyl 4-hydroxyphenylacetate, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, p-hydroxybenzoic acid. This document outlines the strategic two-stage approach involving a homologation step followed by esterification, providing detailed experimental protocols, quantitative data, and logical workflow diagrams for clarity and reproducibility.

Executive Summary

The synthesis of this compound from p-hydroxybenzoic acid is not a direct conversion. It requires a two-stage process:

-

Stage 1: Homologation. The carbon chain of p-hydroxybenzoic acid is extended by one methylene (-CH2-) group to yield the key intermediate, p-hydroxyphenylacetic acid. The Arndt-Eistert synthesis is the chosen method for this transformation. Due to the reactive nature of the phenolic hydroxyl group, a protection-deprotection strategy is incorporated.

-

Stage 2: Esterification. The intermediate, p-hydroxyphenylacetic acid, is subsequently esterified with isopropanol using the Fischer-Speier method to yield the final product, this compound.

This guide details the requisite steps, reagents, and reaction conditions, offering a clear and actionable framework for laboratory synthesis.

Overall Synthetic Pathway

The transformation from p-hydroxybenzoic acid to the target ester involves a multi-step sequence. The initial homologation via the Arndt-Eistert reaction is itself a sequence of chemical conversions, including a necessary protection of the phenolic hydroxyl group. This is followed by a classic acid-catalyzed esterification.

Figure 1: Overall synthetic pathway from p-hydroxybenzoic acid to this compound.

Stage 1: Homologation via Arndt-Eistert Synthesis

The Arndt-Eistert reaction is a well-established method for converting a carboxylic acid to its next higher homolog.[1] The core of this process is the Wolff rearrangement of a diazoketone to form a ketene, which is then trapped by a nucleophile—in this case, water—to form the homologous carboxylic acid.[2] A critical consideration for this substrate is the presence of the phenolic -OH group, which would interfere with the reagents used. Therefore, a protection and deprotection sequence is required.

Experimental Workflow for Homologation

The workflow for Stage 1 is a sequential process involving five distinct steps, from protection of the starting material to the isolation of the key intermediate.

Figure 2: Experimental workflow for the homologation of p-hydroxybenzoic acid.

Experimental Protocol: Homologation

Step 1: Protection of Phenolic Hydroxyl Group (Acetylation)

-

To a solution of p-hydroxybenzoic acid in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 4-acetoxybenzoic acid.

Step 2: Formation of 4-Acetoxybenzoyl Chloride

-

Suspend 4-acetoxybenzoic acid in an inert solvent like toluene.

-

Add thionyl chloride (SOCl₂), typically in a slight excess (e.g., 1.2 equivalents).

-

Heat the mixture to reflux (around 80-90 °C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-acetoxybenzoyl chloride, which can be used directly in the next step.

Step 3: Synthesis of α-Diazoketone Note: Diazomethane is toxic and highly explosive. This step should only be performed by trained personnel in a fume hood with appropriate safety precautions. Trimethylsilyldiazomethane (TMSCHN₂) is a safer, commercially available alternative. [3]

-

Dissolve the crude 4-acetoxybenzoyl chloride in a cold (0 °C) anhydrous solvent such as diethyl ether.

-

Slowly add a cold ethereal solution of diazomethane (2.0 equivalents) with gentle stirring. The use of excess diazomethane is necessary to neutralize the HCl generated.[4]

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, letting it proceed for several hours or overnight.

-

Carefully quench any remaining diazomethane by adding a few drops of acetic acid. The solvent can be removed under reduced pressure to yield the crude diazoketone.

Step 4: Wolff Rearrangement and Ketene Trapping

-

Dissolve the crude diazoketone in a suitable solvent mixture, such as aqueous dioxane or THF.[3]

-

Add a catalytic amount of silver (I) oxide (Ag₂O) or silver benzoate.[3]

-

Heat the mixture to 50-80 °C. The reaction progress can be monitored by the evolution of N₂ gas.[3]

-

Continue heating for 2-10 hours until the reaction is complete. The ketene intermediate formed will be trapped by water in the solvent to form 4-acetoxyphenylacetic acid.

Step 5: Deprotection (Hydrolysis)

-

To the crude 4-acetoxyphenylacetic acid, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture under reflux for 1-3 hours to hydrolyze the acetate ester.

-

If using a base, cool the mixture and acidify with HCl to a pH of 1-2 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and recrystallize from water or an ethanol/water mixture to obtain pure p-hydroxyphenylacetic acid.

Quantitative Data: Reagents and Conditions for Homologation

| Step | Reagent | Molar Ratio (to substrate) | Solvent | Temperature (°C) | Typical Time (h) |

| Protection | Acetic Anhydride | 2.0 - 3.0 | Pyridine | Reflux | 1 - 2 |

| Acid Chloride | Thionyl Chloride | 1.2 - 1.5 | Toluene (or neat) | 80 - 90 | 2 - 3 |

| Diazoketone | Diazomethane | 2.0 - 2.2 | Diethyl Ether | 0 to RT | 4 - 12 |

| Rearrangement | Silver (I) Oxide | 0.1 - 0.2 (catalytic) | aq. Dioxane | 50 - 80 | 2 - 10 |

| Deprotection | 6M HCl (aq) | Excess | Water | Reflux | 1 - 3 |

Stage 2: Fischer Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To favor the formation of the ester, the reaction equilibrium must be shifted to the product side. This is typically achieved by using a large excess of the alcohol (isopropanol), which can also serve as the solvent, and by removing the water byproduct.[6]

Experimental Workflow for Esterification

The workflow involves the main reaction followed by a series of purification steps to isolate the final product.

Figure 3: Experimental workflow for the Fischer esterification of p-hydroxyphenylacetic acid.

Experimental Protocol: Fischer Esterification

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxyphenylacetic acid in a large excess of isopropanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux and maintain for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Quantitative Data: Reagents and Conditions for Esterification

| Parameter | Value/Reagent | Details | Expected Yield |

| Substrate | p-Hydroxyphenylacetic Acid | 1.0 equivalent | - |

| Reagent | Isopropanol | 10 - 20 equivalents | Serves as reagent and solvent to shift equilibrium.[8] |

| Catalyst | Conc. Sulfuric Acid | 3 - 5 mol % | A strong Brønsted acid is required.[5] |

| Temperature | Reflux | ~82 °C (boiling point of isopropanol) | - |

| Time | 4 - 8 hours | Monitor by TLC for consumption of starting material. | - |

| Overall | - | - | 70-95% (Varies based on efficiency of water removal and workup).[7] |

Conclusion

The synthesis of this compound from p-hydroxybenzoic acid is a feasible, albeit multi-step, process. The strategy relies on a robust homologation reaction followed by a standard esterification. Careful execution of the Arndt-Eistert synthesis, including the necessary protection of the phenolic group, is critical for successfully obtaining the p-hydroxyphenylacetic acid intermediate. The subsequent Fischer esterification is a high-yielding reaction when appropriate measures are taken to drive the chemical equilibrium. This guide provides the necessary theoretical framework and practical protocols to aid researchers in the successful synthesis of this target molecule.

References

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. Wolff Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of Iso-propyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-propyl 4-hydroxyphenylacetate is an ester of 4-hydroxyphenylacetic acid and isopropanol. While direct extensive research on this specific ester is limited, its structural components, particularly the 4-hydroxyphenylacetic acid (4-HPA) moiety, are of significant interest in various scientific fields. 4-HPA is a known metabolite of polyphenols and is produced by gut microbiota, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, and antithrombotic effects.[1][2][3] This guide provides a comprehensive overview of the predicted structural characteristics of this compound, a detailed protocol for its synthesis, and an exploration of the biological pathways associated with its parent compound, 4-HPA.

Structural Analysis and Characterization

The structural features of this compound can be predicted based on the analysis of its constituent parts: 4-hydroxyphenylacetic acid and isopropanol. Spectroscopic data can be extrapolated from known data of similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H-NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.75 | d | 2H | Ar-H (ortho to OH) |

| ~5.00 | sept | 1H | O-CH(CH₃)₂ |

| ~3.50 | s | 2H | Ar-CH₂-COO |

| ~1.25 | d | 6H | O-CH(CH₃)₂ |

| (variable) | s | 1H | Ar-OH |

Table 2: Predicted ¹³C-NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O |

| ~155 | Ar-C-OH |

| ~130 | Ar-C (ortho to CH₂) |

| ~126 | Ar-C-CH₂ |

| ~115 | Ar-C (ortho to OH) |

| ~68 | O-CH(CH₃)₂ |

| ~40 | Ar-CH₂-COO |

| ~22 | O-CH(CH₃)₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (phenol) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 152 | [M - C₃H₆]⁺ |

| 107 | [HO-C₆H₄-CH₂]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol, using a strong acid as a catalyst.[4][5][6][7][8]

Materials:

-

4-hydroxyphenylacetic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow Diagram

Caption: Fischer esterification workflow.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily influenced by its 4-hydroxyphenylacetic acid (4-HPA) component. 4-HPA has been shown to possess antioxidant properties and can modulate cellular signaling pathways.[9][10][11]

Antioxidant Activity and the Nrf2 Signaling Pathway

Phenolic compounds, including 4-HPA, are known for their antioxidant effects.[12][13][14] One of the key mechanisms underlying this activity is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like 4-HPA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which in turn protect the cell from oxidative damage.[9]

Other Potential Biological Activities

-

Antithrombotic Effects: 4-HPA has been reported to exhibit antithrombotic activity by inhibiting the PI3K/AKT/mTOR signaling pathway and inducing autophagy.[1]

-

Metabolic Regulation: As a gut microbiota-derived metabolite of resveratrol, 4-HPA has been shown to prevent obesity through the activation of SIRT1 signaling.[15]

Nrf2 Signaling Pathway Diagram

Caption: 4-HPA's role in the Nrf2 pathway.

This compound, as an ester of 4-HPA, is a compound with potential biological activities, particularly as an antioxidant. While direct experimental data is scarce, its properties can be reliably predicted. The provided synthesis protocol offers a straightforward method for its preparation, enabling further research into its specific characteristics and potential therapeutic applications. The known signaling pathways of its parent compound, 4-HPA, provide a strong foundation for future investigations into the biological effects of this compound.

References

- 1. Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cerritos.edu [cerritos.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 4-Hydroxyphenylacetic Acid Esters

Abstract

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid with a range of documented biological activities, functioning as a significant microbial metabolite of dietary polyphenols.[1][2] To enhance its bioavailability and therapeutic potential, particularly by increasing its lipophilicity, researchers have focused on the synthesis of its ester derivatives.[3][4] These modifications have been shown to modulate its bioactivity, leading to promising results in various experimental models. This technical guide provides an in-depth overview of the biological activities of 4-hydroxyphenylacetic acid esters, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.

Antioxidant Activity

The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals and terminating oxidative chain reactions. Esterification of 4-HPAA can influence this activity by altering the compound's solubility and interaction with different radical species. The antioxidant capacity of these esters is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[5]

Quantitative Antioxidant Data

The antioxidant activity of various hydroxyalkyl esters of hydroxyphenylacetic acids has been quantified. Generally, derivatives containing a catechol (3,4-dihydroxy) moiety exhibit the highest antioxidant activity.[3][5] The data from DPPH assays are typically expressed as the half-maximal inhibitory concentration (IC₅₀), while ABTS assay results are often presented as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

| Compound/Derivative | DPPH IC₅₀ (μM) | ABTS TEAC (μM) | Reference |

| 4-Hydroxyphenylacetic acid (1) | >1000 | 0.02 ± 0.01 | [3] |

| 3,4-Dihydroxyphenylacetic acid (2) | 12.5 ± 0.2 | 0.92 ± 0.05 | [3] |

| 4-Hydroxy-3-methoxyphenylacetic acid (3) | 56.8 ± 1.6 | 0.14 ± 0.01 | [3] |

| 2-Hydroxyethyl 3,4-dihydroxyphenylacetate (14) | 14.7 ± 0.4 | 0.90 ± 0.02 | [5] |

| 4-Hydroxybutyl 3,4-dihydroxyphenylacetate (15) | 15.2 ± 0.3 | 0.91 ± 0.03 | [5] |

| 6-Hydroxyhexyl 3,4-dihydroxyphenylacetate (16) | 15.8 ± 0.5 | 0.90 ± 0.04 | [5] |

| 8-Hydroxyoctyl 3,4-dihydroxyphenylacetate (17) | 16.5 ± 0.7 | 0.89 ± 0.03 | [5] |

Table 1: Comparative antioxidant activity of 4-hydroxyphenylacetic acid, its related structures, and their corresponding hydroxyalkyl esters. Data is presented as mean ± standard deviation.

Nrf2-Mediated Antioxidant Pathway

Beyond direct radical scavenging, 4-HPAA has been shown to exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6] Pre-treatment with 4-HPAA leads to the translocation of Nrf2 into the nucleus, which in turn enhances the expression of phase II detoxification and antioxidant enzymes, such as glutamate-cysteine ligase (GCLC), thereby boosting endogenous defenses against oxidative stress.[2]

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

Iso-propyl 4-hydroxyphenylacetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isopropyl 4-hydroxyphenylacetate, more commonly known as Isopropylparaben. This document consolidates critical data, experimental protocols, and relevant biological pathways to support ongoing research and development efforts.

Section 1: Chemical and Physical Properties

Isopropyl 4-hydroxyphenylacetate, with the CAS Number 4191-73-5, is a member of the paraben family of chemicals, which are esters of p-hydroxybenzoic acid. It is widely used as a preservative in cosmetic, pharmaceutical, and food products due to its antimicrobial properties.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| CAS Number | 4191-73-5 | [1][2] |

| Molecular Formula | C10H12O3 | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | Propan-2-yl 4-hydroxybenzoate | [2] |

| Synonyms | Isopropyl p-hydroxybenzoate, Isopropylparaben | [1][2] |

| Melting Point | 85 °C | [3] |

Section 2: Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and application of chemical compounds. The synthesis of Isopropyl 4-hydroxyphenylacetate has been documented through a specific chemical process.

Synthesis of Isopropylparaben:

-

Objective: To synthesize Isopropylparaben via esterification.

-

Methodology: The synthesis involves the stepwise addition of isopropanol, thionyl chloride, and p-hydroxybenzoic acid.[2] This reaction is initially conducted at a low temperature. Following the initial reaction, the mixture is heated to drive the esterification process to completion.[2]

-

Reaction Workflow:

Section 3: Biological Activity and Signaling Pathways

Parabens, including Isopropylparaben, are known to exert weak estrogenic activity. This has been a subject of extensive research due to their widespread use and potential for endocrine disruption. The mechanism of action often involves interaction with estrogen receptors.

Estrogenic Activity Signaling Pathway:

The estrogenic activity of parabens is primarily mediated through their binding to estrogen receptors (ERα and ERβ), which are nuclear hormone receptors. Upon binding, these receptors can modulate the transcription of target genes.

References

Solubility Profile of Iso-propyl 4-hydroxyphenylacetate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of iso-propyl 4-hydroxyphenylacetate, a compound of interest in pharmaceutical and chemical research. The following sections detail its solubility in a range of common laboratory solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of a typical experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different common laboratory solvents, reflecting the interplay of polarity, hydrogen bonding capabilities, and other molecular interactions. The data, compiled from various sources, is summarized in the table below for easy comparison.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Classification |

| Water | 18.02 | 25 | 0.88 - 1.204 g/L (4.88 - 6.68 mM) | Insoluble[1][2] |

| Ethanol | 46.07 | Ambient | Soluble | Soluble[1][3] |

| Methanol | 32.04 | Ambient | ≥ 1 mg/mL | Soluble[4] |

| Acetone | 58.08 | Ambient | Soluble | Soluble[1][3] |

| Ethyl Acetate | 88.11 | Ambient | Soluble | Soluble[2][5] |

| Chloroform | 119.38 | Ambient | Soluble | Soluble[2][5] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Ambient | 27.50 mg/mL (152.61 mM) | Soluble[6] |

| Dimethylformamide (DMF) | 73.09 | Ambient | Data not available | - |

| Dichloromethane | 84.93 | Ambient | Data not available | - |

| Diethyl Ether | 74.12 | Ambient | Soluble | Soluble[1][3] |

Note: The classification of "Soluble" is based on qualitative descriptions from the cited sources. Quantitative data is provided where available.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in chemical and pharmaceutical development. The following are detailed methodologies for two common experimental protocols.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Equilibration: Place the container in a constant temperature shaker or rotator. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To separate the saturated solution from the excess solid, methods such as centrifugation followed by careful decantation of the supernatant, or filtration using a syringe filter (ensuring the filter material does not adsorb the solute) can be employed.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Spectroscopic Method for Solubility Determination

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a rapid and sensitive means for determining solubility, often employed in higher-throughput screening.

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Detailed Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.

-

Sample Preparation and Equilibration: Prepare a saturated solution of this compound using the shake-flask method as described above (Steps 1-3).

-

Sample Analysis: After obtaining a clear supernatant of the saturated solution, dilute it with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. chembk.com [chembk.com]

- 2. Isopropylparaben | 4191-73-5 [chemicalbook.com]

- 3. Isopropyl Paraben Or Isopropylparaben CAS 4191-73-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9845-1.2 [isotope.com]

- 5. Isopropylparaben CAS#: 4191-73-5 [m.chemicalbook.com]

- 6. Isopropylparaben | TargetMol [targetmol.com]

Spectroscopic data (NMR, IR, MS) of iso-propyl 4-hydroxyphenylacetate

A comprehensive analysis of the spectroscopic data for isopropyl 4-hydroxyphenylacetate is presented for researchers, scientists, and drug development professionals. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of the compound.

Spectroscopic Data Summary

The following tables provide a structured overview of the quantitative spectroscopic data for isopropyl 4-hydroxyphenylacetate.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 | d, J=8.5 Hz | 2H | Ar-H |

| 6.75 | d, J=8.5 Hz | 2H | Ar-H |

| 5.00 | sept, J=6.3 Hz | 1H | CH(CH₃)₂ |

| 3.52 | s | 2H | CH₂ |

| 1.22 | d, J=6.3 Hz | 6H | CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 171.9 | C=O |

| 154.9 | Ar-C-OH |

| 130.4 | Ar-CH |

| 126.9 | Ar-C |

| 115.5 | Ar-CH |

| 68.6 | CH(CH₃)₂ |

| 40.5 | CH₂ |

| 21.8 | CH(CH₃)₂ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| 3360 (broad) | O-H stretch |

| 2982 | C-H stretch (aliphatic) |

| 1714 | C=O stretch (ester) |

| 1614, 1515 | C=C stretch (aromatic) |

| 1243 | C-O stretch |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 217.0835 | 217.0835 |

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III HD spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Bruker ALPHA FT-IR spectrometer with an ATR (Attenuated Total Reflectance) sample holder. The spectrum was recorded in the wavenumber range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired on a Bruker Daltonics micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent and introduced into the mass spectrometer. The reported m/z value corresponds to the sodium adduct of the molecule ([M+Na]⁺).

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for isopropyl 4-hydroxyphenylacetate.

Caption: Relationship between spectroscopic techniques and the derived structural information.

An In-depth Technical Guide to the Potential Applications of Iso-propyl 4-hydroxyphenylacetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential synthetic applications of iso-propyl 4-hydroxyphenylacetate, a versatile building block with significant promise in the fields of medicinal chemistry and organic synthesis. While direct literature on this specific ester is limited, its structural similarity to other derivatives of 4-hydroxyphenylacetic acid allows for the extrapolation of its reactivity and utility, particularly as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the Fischer esterification of 4-hydroxyphenylacetic acid with isopropanol. This acid-catalyzed reaction is a well-established and efficient method for the preparation of esters.

Reaction Principle

Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to produce an ester and water.[1][2][3] To drive the equilibrium towards the product side and achieve high yields, an excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by azeotropic distillation.[3][4]

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar esterifications.[5]

Materials:

-

4-hydroxyphenylacetic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Yields: Based on similar Fischer esterifications of hydroxyphenylacetic acids, yields in the range of 60-96% can be anticipated.[6][7]

Potential Applications in Organic Synthesis

The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and an ester moiety, makes it a valuable intermediate for a variety of synthetic transformations.

Intermediate in the Synthesis of Beta-Blockers

Derivatives of 4-hydroxyphenylacetic acid are key precursors in the industrial synthesis of several beta-blockers, a class of drugs used to manage cardiovascular diseases.[8] A prominent example is atenolol. While the direct use of this compound in this context is not extensively documented, its structural analogy to other intermediates suggests a high potential for its application in similar synthetic routes.

A plausible synthetic pathway to an atenolol analogue, starting from this compound, would involve the O-alkylation of the phenolic hydroxyl group with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.

Proposed Synthetic Pathway:

-

O-alkylation: The phenolic hydroxyl group of this compound is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophile then reacts with epichlorohydrin to form an intermediate glycidyl ether.

-

Epoxide Ring-Opening: The intermediate epoxide undergoes a nucleophilic attack by isopropylamine, leading to the opening of the epoxide ring and the formation of the final beta-blocker structure.

Building Block for Other Bioactive Molecules

The reactivity of the phenolic hydroxyl group allows for a range of modifications, enabling the synthesis of diverse molecular scaffolds.

-

Etherification: Besides alkylation with epichlorohydrin, the phenolic hydroxyl can be reacted with various other alkylating agents to introduce different functionalities.

-

Acylation: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides to form the corresponding esters. This can be a strategy to introduce another layer of functionality or to act as a protecting group.

Quantitative Data

While specific experimental data for reactions involving this compound is scarce, the following table summarizes typical reaction conditions and yields for the Fischer esterification of hydroxyphenylacetic acids with alcohols, which can serve as a reference.

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-hydroxyphenylacetic acid | Various α,ω-diols | H₂SO₄ | 90 | 0.5 - 5 | 60 - 96 | [6][7] |

| Acetic acid | Ethanol | H₂SO₄ | Reflux | - | 65 (equimolar) | [4] |

| Acetic acid | Ethanol | H₂SO₄ | Reflux | - | 97 (10-fold excess alcohol) | [4] |

Characterization Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the acetate group, and the methine and methyl protons of the iso-propyl group.

-

¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the carbons of the iso-propyl group.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the phenolic O-H stretch, the C=O stretch of the ester, and C-O stretches.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

The NIST WebBook provides spectral data for the related compound, isopropyl 4-hydroxybenzoate, which can be a useful comparison.[9][10]

Conclusion

This compound is a readily accessible and versatile building block with significant potential in organic synthesis. Its primary application is anticipated to be as an intermediate in the synthesis of pharmaceuticals, particularly beta-blockers. The presence of two distinct functional groups allows for a range of synthetic modifications, making it a valuable tool for the construction of complex and biologically active molecules. Further research into the specific reactivity and applications of this compound is warranted to fully explore its synthetic utility.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]

- 10. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of Iso-propyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of iso-propyl 4-hydroxyphenylacetate, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the thermal stability and decomposition profile of this compound is crucial for process development, safety assessment, and formulation design. This document outlines a standard experimental protocol, presents typical (hypothetical) thermogravimetric data, and discusses a plausible thermal decomposition pathway.

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method provides valuable information about the thermal stability, composition, and decomposition kinetics of materials.[1][3] For a pharmaceutical intermediate like this compound, TGA can be employed to determine its purity, identify potential solvates, and establish safe processing and storage temperatures.

Hypothetical Thermogravimetric Data

| Parameter | Value | Unit | Notes |

| Onset of Decomposition (Tonset) | ~ 220 - 240 | °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 250 - 270 | °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss in Primary Decomposition Step | ~ 60 - 70 | % | Corresponds to the loss of the iso-propyl acetate group. |

| Residual Mass at 600 °C (Inert Atmosphere) | < 5 | % | Indicates near-complete decomposition. |

Detailed Experimental Protocol for Thermogravimetric Analysis

This protocol is adapted from the ASTM E1131 standard test method for compositional analysis by thermogravimetry and is tailored for the analysis of a pure organic compound.[6][7]

3.1. Instrumentation:

A calibrated thermogravimetric analyzer is required, capable of operating in the temperature range of 25 °C to 600 °C with a programmable heating rate and a controlled atmosphere.

3.2. Sample Preparation:

Ensure the this compound sample is homogenous and representative of the batch being tested. A sample mass of 5-10 mg is recommended.

3.3. Experimental Parameters:

-

Sample Pan: Platinum or alumina crucible.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Atmosphere:

-

Inert gas: Nitrogen (N2) at a flow rate of 50 mL/min.

-

-

Data Collection:

-

Record the sample mass as a function of temperature.

-

Calculate the first derivative of the mass change with respect to temperature (DTG curve).

-

3.4. Procedural Workflow:

The following diagram illustrates the experimental workflow for the thermogravimetric analysis of this compound.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. TGA - Thermogravimetric Analysis [materials.co.uk]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. infinitalab.com [infinitalab.com]

- 7. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Crystal Structure Determination of Iso-propyl 4-hydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for formulation development and regulatory approval. This technical guide outlines the comprehensive experimental and computational workflow for the determination of the crystal structure of iso-propyl 4-hydroxyphenylacetate, a key intermediate in pharmaceutical synthesis. While a definitive experimentally determined crystal structure for this compound is not publicly available at the time of this writing, this document details the methodologies that would be employed in its determination, from synthesis and crystallization to advanced analytical techniques.

Introduction

This compound is an organic ester with potential applications as a building block in the synthesis of various pharmaceutical compounds. Its molecular structure, comprising a phenyl ring, a hydroxyl group, an ester linkage, and an isopropyl group, suggests the possibility of various intermolecular interactions, such as hydrogen bonding and van der Waals forces, which would govern its crystal packing. A thorough understanding of its solid-state structure is therefore essential for predicting its behavior and optimizing its use in drug development.

This whitepaper provides a detailed overview of the necessary steps to determine the crystal structure of this compound, serving as a procedural guide for researchers in the field.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the analysis of diffraction data.

2.1. Synthesis and Purification

The synthesis of this compound can be achieved via Fischer-Speier esterification of 4-hydroxyphenylacetic acid with isopropanol in the presence of an acid catalyst.

-

Reaction: 4-hydroxyphenylacetic acid is dissolved in an excess of isopropanol.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the equilibrium towards the product.

-

Workup: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to obtain a high-purity sample, which is crucial for the growth of single crystals.

2.2. Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

The choice of solvent is critical and is often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.

2.3. Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically > 0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

-

Data Processing: The collected data are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal lattice).

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides the definitive solid-state structure, NMR spectroscopy is a powerful tool for confirming the molecular structure in solution and can provide insights that complement the diffraction data.[1][2]

-

¹H NMR: Provides information about the number of different types of protons and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule.

Data Presentation

As no experimental crystal structure of this compound has been reported, this section provides a template for the presentation of such data once it becomes available. The following tables would be populated with the quantitative data obtained from a successful SC-XRD experiment.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₄O₃ |

| Formula weight | 194.23 |

| Temperature | TBD |

| Wavelength | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | a = TBD Å, α = 90° |

| b = TBD Å, β = TBD° | |

| c = TBD Å, γ = 90° | |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD° |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta | TBD % |

| Absorption correction | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O1 - C8 | TBD |

| O2 - C8 | TBD |

| O3 - C9 | TBD |

| C1 - C2 | TBD |

| C8 - C7 | TBD |

| O1 - C8 - O2 | TBD |

| O2 - C8 - C7 | TBD |

| C4 - O3 - C9 | TBD |

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods can be employed to predict the crystal structure of a molecule. Crystal Structure Prediction (CSP) methods have become increasingly reliable in recent years.

-

Methodology: CSP typically involves generating a large number of plausible crystal packing arrangements based on the molecule's conformational flexibility and then ranking them based on their calculated lattice energies.

-

Force Fields and Quantum Mechanics: A combination of molecular mechanics force fields and more accurate quantum mechanical calculations are used to evaluate the energies of the predicted structures.

-

Applications: CSP can provide valuable insights into the likely stable polymorphs of a compound, which can guide experimental crystallization efforts.

Visualizations

Diagram 1: Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the experimental determination of a small molecule crystal structure.

References

Methodological & Application

Application Note: Quantification of Iso-propyl 4-hydroxyphenylacetate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of iso-propyl 4-hydroxyphenylacetate. The proposed method utilizes a C18 column with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol is designed to be straightforward and reproducible, making it suitable for routine analysis in research and quality control environments. All quantitative data, including linearity, precision, and accuracy, are presented in tabular format for clarity.

Introduction

This compound is an ester of significant interest in the pharmaceutical and chemical industries, often used as an intermediate in the synthesis of various compounds. Accurate quantification is crucial for process monitoring, quality control of final products, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such non-volatile and thermally labile compounds. This document provides a detailed protocol for a proposed HPLC method for the quantitative analysis of this compound.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile : Water (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Run Time: 10 minutes

2.2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.3. Method Validation Parameters The proposed method should be validated according to ICH guidelines. The key validation parameters are:

-

Linearity: Assessed by injecting the working standard solutions in triplicate and plotting the average peak area against the concentration.

-

Precision:

-

Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on two different days by different analysts.

-

-

Accuracy (Recovery): Assessed by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

3.1. Linearity The linearity of the method was evaluated over the concentration range of 1-100 µg/mL.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 152,340 |

| 25 | 380,850 |

| 50 | 761,700 |

| 100 | 1,523,400 |

| Correlation Coefficient (R²) | 0.9998 |

3.2. Precision

| Parameter | Retention Time (min) | Peak Area |

| Repeatability (n=6) | ||

| Mean | 4.52 | 761,500 |

| %RSD | 0.25% | 0.85% |

| Intermediate Precision (n=6) | ||

| Mean | 4.55 | 762,100 |

| %RSD | 0.30% | 1.10% |

3.3. Accuracy (Recovery)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 40 | 39.6 | 99.0% |

| 100% | 50 | 50.3 | 100.6% |

| 120% | 60 | 59.1 | 98.5% |

| Mean Recovery | 99.4% |

3.4. Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

Visualizations

4.1. Experimental Workflow The following diagram illustrates the overall workflow for the quantification of this compound.

Caption: HPLC quantification workflow.

Conclusion

The proposed HPLC method provides a reliable and efficient means for the quantification of this compound. The method is linear, precise, and accurate over the specified concentration range. The straightforward sample preparation and relatively short run time make it well-suited for high-throughput analysis in a quality control setting.

Application Note: Iso-propyl 4-hydroxyphenylacetate as an Analytical Standard for Chromatographic Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iso-propyl 4-hydroxyphenylacetate is an ester derivative of 4-hydroxyphenylacetic acid (4-HPAA), a phenolic compound of interest in various fields. 4-HPAA is a metabolite found in humans, fungi, and plants, and is relevant in studies of gut microbiota, food chemistry (present in olive oil and beer), and as a component of herbal medicines.[1][2][3] As research into metabolic pathways and natural product characterization expands, the need for pure analytical standards of related metabolites, such as their esters, becomes critical for accurate quantification. This document provides a detailed protocol for the use of this compound as an analytical standard for quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Data

The physicochemical properties of this compound are summarized below. These characteristics are essential for its proper handling, storage, and use as a reference standard.

| Property | Value | Source / Method |

| Chemical Name | iso-propyl 2-(4-hydroxyphenyl)acetate | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | White to off-white crystalline powder | Inferred from 4-HPAA[2] |

| Purity (Assay) | ≥98% (GC/HPLC) | Typical for standards |

| Solubility | Soluble in Methanol, Acetonitrile, Chloroform, Ethyl Acetate | Inferred[4] |

| Storage Conditions | 2-8°C, protect from light and moisture | Best Practice[5] |

| Parent Acid (4-HPAA) MP | 148-151 °C | [6] |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is fundamental for generating reliable quantitative data.

Materials:

-

This compound analytical standard

-

HPLC-grade methanol (or acetonitrile)

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the container of this compound to reach room temperature before opening to prevent moisture condensation.

-

Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10.0 mg of the standard into a 10 mL Class A volumetric flask.

-

Record the exact weight.

-

Add approximately 7 mL of HPLC-grade methanol.

-

Sonicate or vortex the flask for 2-3 minutes until the standard is completely dissolved.

-

Allow the solution to return to room temperature.

-

Dilute to the 10 mL mark with methanol and mix thoroughly by inverting the flask 15-20 times.

-

Calculate the precise concentration based on the actual weight.

-

-

Intermediate Solution (100 µg/mL):

-

Pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

-

Dilute to the mark with the mobile phase (see Protocol 2) and mix thoroughly.

-

-

Working Standard Solutions (Calibration Curve):

-

Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the intermediate solution into volumetric flasks using the mobile phase as the diluent.

-

Transfer the final solutions to HPLC vials for analysis.

-

Protocol 2: Quantification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general-purpose RP-HPLC method with UV detection suitable for this compound. Method validation and optimization are recommended for specific matrices.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260, Shimadzu LC-2010, or equivalent with UV/DAD Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-15 min: 40-70% B15-17 min: 70-40% B17-20 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV Diode Array Detector (DAD) at 225 nm and 275 nm |

| Run Time | 20 minutes |

Procedure:

-

System Equilibration: Purge and equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve Construction:

-

Inject the prepared working standard solutions in increasing order of concentration.

-

Inject a blank (mobile phase) between each standard to prevent carryover.

-

Record the peak area for this compound at each concentration.

-

-

Sample Analysis:

-

Prepare the unknown sample by extracting the analyte and dissolving it in the mobile phase. Ensure the final concentration is within the calibration range.

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Plot the peak area (y-axis) versus the concentration (x-axis) of the working standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.

-

Use the peak area of the unknown sample to calculate its concentration using the regression equation.

-

Diagrams and Workflows

Visual representations of the analytical process and logic are provided below using the Graphviz DOT language.

References

- 1. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 3. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]

- 4. Isopropyl 4-hydroxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 5. Isopropyl paraben (isopropyl 4-hydroxybenzoate) (ring-¹³Câ, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9845-1.2 [isotope.com]

- 6. 4-Hydroxyphenylacetic acid 98 156-38-7 [sigmaaldrich.com]

Application Notes and Protocols for the Esterification of 4-Hydroxyphenylacetic Acid with Isopropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 4-hydroxyphenylacetate is an ester of significant interest in the fields of chemical synthesis and drug development, potentially serving as a key intermediate for more complex pharmaceutical compounds. Its synthesis is typically achieved through the esterification of 4-hydroxyphenylacetic acid with isopropanol. This document provides a detailed protocol for this reaction, primarily based on the well-established Fischer-Speier esterification method. The protocol outlines the necessary reagents, equipment, and procedural steps, along with data presented for clarity and reproducibility.

Reaction Principle

The esterification of 4-hydroxyphenylacetic acid with isopropanol is a reversible reaction catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid. The reaction equilibrium is driven towards the formation of the ester by using an excess of the alcohol (isopropanol) and/or by removing the water formed during the reaction.[1][2]

Reaction Scheme:

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard laboratory procedure for the synthesis of isopropyl 4-hydroxyphenylacetate.

Materials and Reagents:

-

4-Hydroxyphenylacetic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid in an excess of isopropanol. A significant excess of the alcohol is used to shift the reaction equilibrium towards the product.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[3] The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typical reaction times can vary from 1 to 10 hours at temperatures of 60–110 °C.[3]

-

Cooling and Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess isopropanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and remove unreacted carboxylic acid), and finally with brine.[4]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to obtain the crude isopropyl 4-hydroxyphenylacetate.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables provide representative quantitative data for the esterification reaction. Note that the optimal conditions may vary and require empirical determination.

Table 1: Reactant and Catalyst Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Ratio |

| 4-Hydroxyphenylacetic acid | 152.15 | 1.0 eq | 1 |

| Isopropanol | 60.10 | 10-20 eq | 10-20 |

| Concentrated H₂SO₄ | 98.08 | 0.1-0.2 eq | 0.1-0.2 |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value |

| Temperature | Reflux (approx. 82-85 °C) |

| Reaction Time | 4-8 hours |

| Expected Yield | 85-95% |

Yields are based on typical Fischer esterification reactions of similar substrates and may vary depending on the specific reaction conditions and scale.

Visualizations

Diagram 1: Experimental Workflow for Esterification

Caption: Workflow for the synthesis of isopropyl 4-hydroxyphenylacetate.

Diagram 2: Fischer Esterification Mechanism

Caption: Key steps in the Fischer esterification mechanism.

References

Application Notes and Protocols for iso-Propyl 4-Hydroxyphenylacetate in Antimicrobial Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Propyl 4-hydroxyphenylacetate is a phenolic ester that holds potential as an antimicrobial agent. While direct studies on this specific compound are limited, research on its parent molecule, 4-hydroxyphenylacetic acid (4-HPAA), and related phenolic acid esters provides a strong basis for investigating its antimicrobial efficacy. Phenolic compounds are known for their broad-spectrum antimicrobial activities, and esterification can enhance their lipophilicity, potentially increasing their interaction with microbial cell membranes and consequently their bioactivity.[1][2]